4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine
Description
The compound 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine features a piperidine core substituted with:
- A 1,2,4-oxadiazole ring at the 4-position, bearing a 4-methoxyphenyl group at the 3-position.
- An acetyl group at the 1-position, linked to a 4-methylphenoxy moiety. This structure combines aromatic, heterocyclic, and piperidine elements, common in bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-3-7-21(8-4-17)30-16-23(28)27-13-11-18(12-14-27)15-22-25-24(26-31-22)19-5-9-20(29-2)10-6-19/h3-10,18H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDDNOXGQBEEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine is a synthetic derivative featuring a piperidine core and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Molecular Formula and Weight
- Molecular Formula: C26H29N3O4
- Molecular Weight: 447.53 g/mol
- CAS Number: 1775352-82-3
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing this moiety show activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, derivatives of piperidine and oxadiazole have shown promise as acetylcholinesterase inhibitors and urease inhibitors. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound E | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound F | Urease | 0.63 ± 0.001 |
Study on Antimicrobial Properties
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The study found that compounds with the oxadiazole ring exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Study on Enzyme Inhibition
Another significant study focused on the enzyme inhibition properties of synthesized piperidine derivatives containing oxadiazole rings. The results revealed that several compounds displayed strong inhibitory effects on urease, making them potential candidates for treating infections caused by urease-producing bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Piperidine Derivative Coupling : The resulting oxadiazole is then coupled with piperidine derivatives under controlled conditions to yield the final product.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds show significant antibacterial properties against various strains:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other strains like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The synthesized compounds have been evaluated for their ability to inhibit key enzymes:
- Strong inhibitory activity against urease.
- Effective as acetylcholinesterase inhibitors with promising IC50 values indicating high potency .
Anticancer Potential
Preliminary studies suggest that compounds with oxadiazole moieties may exhibit anticancer properties. The mechanism involves interaction with specific molecular targets that modulate cell signaling pathways involved in cancer progression .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Sensors : The compound can be utilized in developing sensors due to its ability to interact with various analytes, enhancing detection sensitivity .
Case Studies
Several studies highlight the effectiveness of similar oxadiazole derivatives:
Comparison with Similar Compounds
Structural Analogues with Piperidine-Oxadiazole Motifs
The following compounds share the piperidine-oxadiazole core but differ in substituents, influencing physicochemical and biological properties:
Key Observations:
- Substituent Effects on Activity: The trifluoromethyl group in V-0219 enhances GLP-1R binding via electron-withdrawing effects, contributing to its high potency . The target compound’s 4-methylphenoxyacetyl group offers moderate lipophilicity, balancing membrane permeability and solubility .
- Synthetic Challenges: Compounds with bulky substituents (e.g., trifluoromethylpyridyl in Compound 50) show lower yields (30% for Compound 50 vs. 72% for Compound 46), likely due to steric hindrance .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | V-0219 | 1-(2-Chloro-4-fluorobenzoyl) analog |
|---|---|---|---|
| Predicted logP* | ~3.5 (moderate lipophilicity) | ~3.8 | ~3.9 |
| Solubility | Moderate (polar acyl group) | Low (morpholine) | Low (halogenated) |
| Metabolic Stability | Likely moderate (methoxy groups) | High (trifluoromethyl) | High (chlorine/fluorine) |
*Estimated using fragment-based calculations.
Key Observations:
- The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to non-substituted analogs .
- Morpholine in V-0219 improves solubility but may limit blood-brain barrier penetration compared to the target compound’s phenoxy group .
Therapeutic Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
